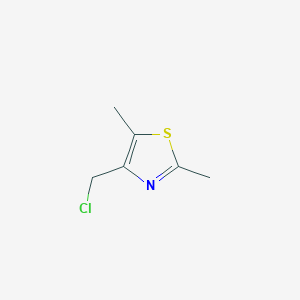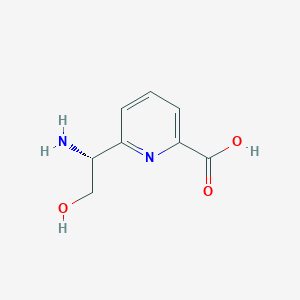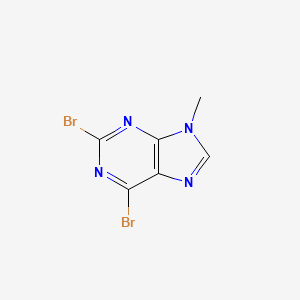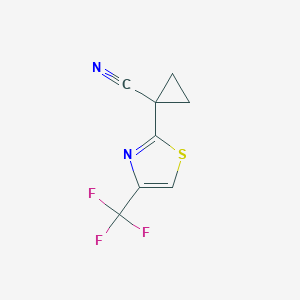
3-(Methylsulfanyl)pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylsulfanyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C5H12ClNS. It is known for its unique structure, which includes a pyrrolidine ring substituted with a methylsulfanyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfanyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with methylsulfanyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The product is then purified through recrystallization to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Methylsulfanyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding pyrrolidine.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Methylsulfanyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(Methylsulfanyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The methylsulfanyl group can undergo oxidation or substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The exact molecular pathways and targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride: Similar structure but with an additional methyl group on the pyrrolidine ring.
(3R)-3-(Methylsulfanyl)pyrrolidine hydrochloride: A stereoisomer with a different spatial arrangement of atoms.
Uniqueness: 3-(Methylsulfanyl)pyrrolidine hydrochloride is unique due to its specific substitution pattern and the presence of the methylsulfanyl group. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C5H12ClNS |
|---|---|
Molekulargewicht |
153.67 g/mol |
IUPAC-Name |
3-methylsulfanylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C5H11NS.ClH/c1-7-5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H |
InChI-Schlüssel |
RMHJTLBXRRAZMY-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1CCNC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13036709.png)
![1-(5-Chloro-3-nitro-1H-pyrazolo[3,4-C]pyridin-1-YL)ethan-1-one](/img/structure/B13036711.png)
![4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13036712.png)

![exo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol](/img/structure/B13036733.png)

![(3aR,4S,9bS)-8-methyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13036749.png)


![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-2-methylbutan-2-yl)-6-fluoro-1H-indol-5-yl)cyclopropanecarboxamide](/img/structure/B13036786.png)
